1,3-Bis(diphenylphosphino)propane

Catalog No.
S572471
CAS No.
6737-42-4
M.F
C27H26P2
M. Wt
412.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(diphenylphosphino)propane

CAS Number

6737-42-4

Product Name

1,3-Bis(diphenylphosphino)propane

IUPAC Name

3-diphenylphosphanylpropyl(diphenyl)phosphane

Molecular Formula

C27H26P2

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C27H26P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-12,14-21H,13,22-23H2

InChI Key

LVEYOSJUKRVCCF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

1,1’-(1,3-Propanediyl)bis[1,1-diphenylphosphine]; 1,3-Propanediylbis[diphenylphosphine]; Trimethylenebis[diphenylphosphine]; 1,3-Bis(diphenylphosphine)propane; 1,3-DPPP; 1,3-Propanediylbis[diphenylphosphine]; 1,3-Propylenebis(diphenylphosphine); DPP

Canonical SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

The exact mass of the compound 1,3-Bis(diphenylphosphino)propane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193753. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Phosphines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Bis(diphenylphosphino)propane (dppp, CAS 6737-42-4) is a highly stable bidentate organophosphorus ligand widely procured for homogeneous catalysis and coordination chemistry. Featuring a three-carbon propyl backbone, dppp forms robust six-membered chelate rings with transition metals such as palladium and nickel [1]. In industrial and laboratory settings, it is primarily selected as a catalyst precursor for cross-coupling reactions (e.g., Kumada, Suzuki, Heck), carbonylation processes, and the copolymerization of carbon monoxide and ethylene [2]. Its procurement value lies in its specific steric and electronic profile, which provides a highly predictable coordination environment that prevents catalyst deactivation and drives high regioselectivity in complex synthetic workflows[1].

Attempting to substitute dppp with its closest structural analogs—such as 1,2-bis(diphenylphosphino)ethane (dppe) or 1,4-bis(diphenylphosphino)butane (dppb)—fundamentally alters the catalytic cycle and product outcomes [1]. The length of the alkane backbone dictates the ligand's natural bite angle, which expands from ~85° for dppe to ~91° for dppp, and ~98° for dppb [2]. This seemingly minor geometric shift drastically changes the steric congestion around the metal center. In nickel-catalyzed Kumada couplings, replacing dppp with dppe shifts the rate-limiting step from transmetalation to reductive elimination, severely impacting reaction kinetics[3]. Furthermore, in polymer synthesis, mismatched bite angles lead to bidirectional chain growth and structural defects, making dppp strictly non-interchangeable for applications requiring strict regiocontrol [1].

Transmetalation Acceleration in Cross-Coupling Kinetics

In catalyst-transfer polymerizations and cross-coupling models, the carbon-linker length of the bidentate ligand directly controls the transmetalation rate. Quantitative kinetic studies demonstrate that the dppp-coordinated complex achieves a transmetalation rate constant (k_obs) of 14.76 × 10^-2 s^-1, whereas the dppe-coordinated analog operates at only 5.09 × 10^-2 s^-1[1]. This represents an approximate 2.9-fold acceleration in the transmetalation step simply by adding one methylene unit to the ligand backbone [1].

Evidence DimensionTransmetalation rate constant (k_obs)
Target Compound Data14.76 × 10^-2 s^-1 (dppp)
Comparator Or Baseline5.09 × 10^-2 s^-1 (dppe)
Quantified Difference2.9-fold faster transmetalation rate
ConditionsPd-based model complexes for cross-coupling transmetalation

Buyers scaling cross-coupling polymerizations must select dppp over dppe to prevent kinetic bottlenecks during the transmetalation phase.

Catalytic Bottleneck Shift via Ligand Selection

The choice between dppp and dppe fundamentally alters the mechanistic bottleneck of the catalytic cycle. Mechanistic investigations into Kumada cross-coupling reactions reveal that when using Ni(dppp)Cl2, the rate-limiting step is transmetalation. Conversely, when substituting with Ni(dppe)Cl2, the rate-limiting step shifts entirely to reductive elimination[1]. This shift is attributed to the increased rigidity and smaller bite angle of dppe compared to the more flexible 91° bite angle of dppp [1].

Evidence DimensionIdentity of the rate-limiting step
Target Compound DataTransmetalation (Ni-dppp)
Comparator Or BaselineReductive elimination (Ni-dppe)
Quantified DifferenceComplete shift in the catalytic cycle bottleneck
ConditionsNi-catalyzed Kumada cross-coupling reactions

Process chemists must procure dppp when reaction conditions require rapid reductive elimination to avoid off-target side reactions or catalyst trapping.

Turnover Frequency Scaling in Oxidative Carbonylation

In the palladium(II)-catalyzed oxidative carbonylation of aniline to 1,3-diphenylurea, the catalytic Turnover Frequency (TOF) is highly dependent on the bite angle of the chelating diphosphine. Experimental data establishes a strict performance hierarchy where TOF increases systematically with bite angle: dppm < dppe < dppp < dppb < dppf [1]. Because dppp offers a wider bite angle (~91°) than dppe (~85°), it provides superior stabilization of the square planar Pd(II) and Y-shaped Pd(0) intermediates, resulting in higher catalytic throughput without the instability seen in shorter-chain ligands [1].

Evidence DimensionRelative Catalytic Turnover Frequency (TOF)
Target Compound DataHigher TOF than dppe and dppm
Comparator Or Baselinedppe and dppm baselines
Quantified DifferenceStrict hierarchical increase in TOF (dppm < dppe < dppp)
ConditionsPd(II)-catalyzed oxidative carbonylation of aniline at 393 K

Provides a predictable lever for procurement teams to increase carbonylation yields by selecting dppp over shorter-backbone diphosphines.

Suppression of Structural Defects in Polymer Synthesis

In the synthesis of regioregular poly(3-hexylthiophene) (P3HT) via Kumada catalyst-transfer polycondensation, the choice of catalyst precursor is critical for material quality. Utilizing Ni(dppp)Cl2 strictly suppresses head-to-head couplings during the polymerization of 2,5-dibromo-3-hexylthiophene, yielding highly regioregular head-to-tail P3HT [1]. In contrast, using initiators that lack the specific coordination geometry of dppp can result in bidirectional or random chain growth, introducing tail-to-tail and head-to-head defects that degrade the polymer's electronic properties [1].

Evidence DimensionPolymer regioregularity (linkage type)
Target Compound DataHighly regioregular head-to-tail linkages (dppp)
Comparator Or BaselineRandom bidirectional growth with tail-to-tail defects (mismatched ligands)
Quantified DifferenceStrict suppression of head-to-head coupling defects
ConditionsNi-catalyzed polymerization of 2,5-dibromo-3-hexylthiophene

Essential for the procurement of precursors in organic electronics manufacturing, where polymer defects drastically reduce charge carrier mobility.

Regioregular Polythiophene Manufacturing

Driven by its ability to suppress head-to-head coupling defects and accelerate transmetalation, Ni(dppp)Cl2 is the premier catalyst precursor for the synthesis of highly regioregular poly(3-hexylthiophene) (P3HT). This makes dppp a critical procurement item for organic photovoltaic and field-effect transistor material workflows [1].

Industrial Carbonylation and Polyketone Synthesis

Because its ~91° bite angle optimally stabilizes insertion transition states, dppp is heavily utilized in palladium-catalyzed carbonylation reactions. It is specifically selected over dppe for the copolymerization of carbon monoxide and ethylene to produce polyketones with high polymer selectivity and turnover frequencies [2].

Precision Cross-Coupling in API Synthesis

In pharmaceutical manufacturing, dppp is employed in Heck, Suzuki, and Kumada cross-coupling reactions where strict regiocontrol is required. Its specific steric profile allows chemists to shift the rate-limiting step and avoid catalyst trapping, ensuring high yields of complex active pharmaceutical ingredients (APIs) [3].

XLogP3

6.2

UNII

44R56E2C68

GHS Hazard Statements

Aggregated GHS information provided by 121 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (58.68%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (58.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (58.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (58.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

6737-42-4

Wikipedia

1,3-bis(diphenylphosphino)propane

General Manufacturing Information

Phosphine, 1,1'-(1,3-propanediyl)bis[1,1-diphenyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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